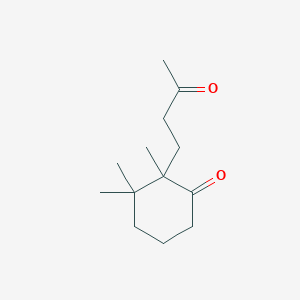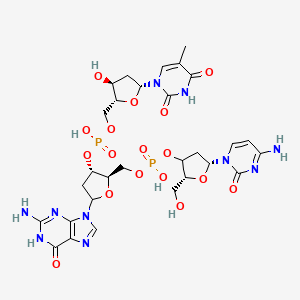
Deoxy(cytidylyl-guanylyl-thymidylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxy(cytidylyl-guanylyl-thymidylic acid) is a nucleotide sequence that plays a crucial role in the structure and function of DNA. This compound consists of three nucleotides: deoxycytidine, deoxyguanosine, and deoxythymidine, each linked by phosphodiester bonds. These nucleotides are essential for the storage and transmission of genetic information in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deoxy(cytidylyl-guanylyl-thymidylic acid) involves the stepwise addition of nucleotides. The process typically starts with the protection of functional groups to prevent unwanted reactions. The nucleotides are then activated using reagents like phosphoramidites or phosphotriesters, which facilitate the formation of phosphodiester bonds under controlled conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of deoxy(cytidylyl-guanylyl-thymidylic acid) often employs automated DNA synthesizers. These machines use solid-phase synthesis techniques, where nucleotides are sequentially added to a growing chain anchored to a solid support. This method ensures high efficiency and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Deoxy(cytidylyl-guanylyl-thymidylic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced forms of the nucleotides .
Aplicaciones Científicas De Investigación
Deoxy(cytidylyl-guanylyl-thymidylic acid) has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide interactions and the development of synthetic DNA sequences.
Biology: This compound is essential for understanding DNA replication, transcription, and repair mechanisms.
Medicine: It plays a role in gene therapy, where synthetic DNA sequences are used to treat genetic disorders.
Mecanismo De Acción
The mechanism of action of deoxy(cytidylyl-guanylyl-thymidylic acid) involves its incorporation into DNA sequences. It interacts with specific enzymes and proteins involved in DNA replication and repair. The molecular targets include DNA polymerases, which facilitate the addition of nucleotides to the growing DNA strand, and DNA ligases, which seal the phosphodiester bonds between nucleotides .
Comparación Con Compuestos Similares
- Deoxyadenylyl-guanylyl-thymidylic acid
- Deoxycytidylyl-adenylyl-thymidylic acid
- Deoxyguanylyl-adenylyl-thymidylic acid
Comparison: Deoxy(cytidylyl-guanylyl-thymidylic acid) is unique due to its specific nucleotide sequence, which determines its interactions and functions within DNA. Compared to other similar compounds, it may exhibit different binding affinities and enzymatic activities, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
71002-61-4 |
|---|---|
Fórmula molecular |
C29H38N10O17P2 |
Peso molecular |
860.6 g/mol |
Nombre IUPAC |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H38N10O17P2/c1-12-7-38(29(45)36-25(12)42)20-4-13(41)17(53-20)9-50-57(46,47)56-15-6-22(39-11-32-23-24(39)34-27(31)35-26(23)43)54-18(15)10-51-58(48,49)55-14-5-21(52-16(14)8-40)37-3-2-19(30)33-28(37)44/h2-3,7,11,13-18,20-22,40-41H,4-6,8-10H2,1H3,(H,46,47)(H,48,49)(H2,30,33,44)(H,36,42,45)(H3,31,34,35,43)/t13-,14?,15-,16+,17+,18+,20+,21+,22?/m0/s1 |
Clave InChI |
YOBFKXOSKVFYQU-JMHRVALTSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)OC4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)N6C=NC7=C6N=C(NC7=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



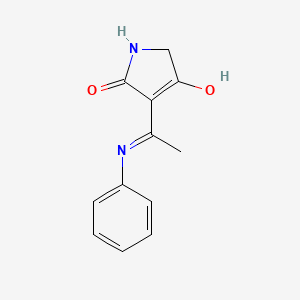

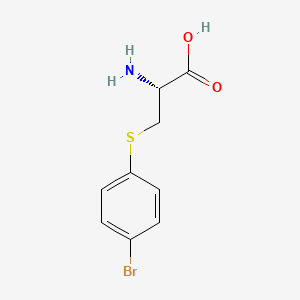
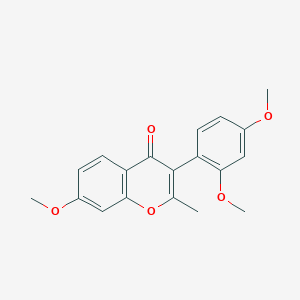
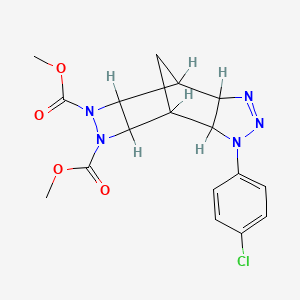
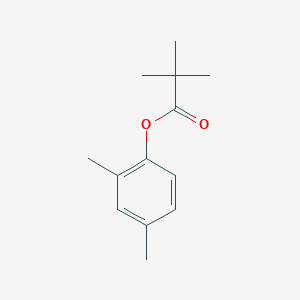
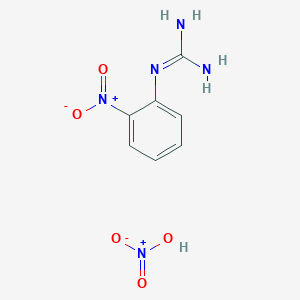

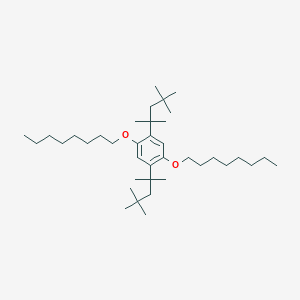
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
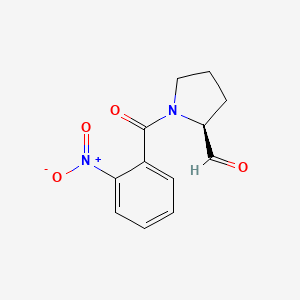
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
